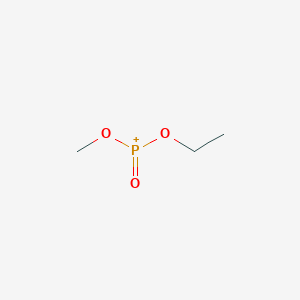
Chromic bromide
Descripción general
Descripción
Chromium (III) bromide is an inorganic compound with the chemical formula CrBr3 . It is a dark colored solid that appears green in transmitted light but red with reflected light . It is used as a precursor to catalysts for the oligomerization of ethylene .
Synthesis Analysis
The compound is prepared in a tube furnace by the reaction of bromine vapor and chromium powder at 1000°C . It is purified by extracting with absolute diethyl ether to remove any CrBr2, and is subsequently washed with absolute diethyl ether and absolute ethanol .
Molecular Structure Analysis
Chromium (III) bromide has a molecular weight of 291.708 Da . The crystal structure of Chromium (III) bromide is trigonal .
Chemical Reactions Analysis
Chromium (III) bromide is reduced by hydrogen gas at 350-400 °C to give chromium (II) bromide .
Physical And Chemical Properties Analysis
Chromium (III) bromide is a highly crystalline inorganic compound . It has a molar mass of 291.71 g/mol . The compound is insoluble in cold water, soluble with the addition of Chromium (II) ion salts, and soluble in hot water . The compound has a melting point of 1127°C and a density of 4.67 g/cm^3 .
Aplicaciones Científicas De Investigación
1. Water Treatment and Environmental Chemistry
Chromic bromide plays a significant role in water treatment processes and environmental chemistry. For instance, Cowman and Singer (1996) explored how bromide ions affect the distribution of haloacetic acid species during the chlorination and chloramination of waters containing aquatic humic substances. This research highlights the impact of bromide on water treatment chemicals and their by-products, which is crucial for ensuring safe drinking water and environmental protection (Cowman & Singer, 1996).
2. Analytical Chemistry
In analytical chemistry, chromic bromide is used for the determination of chromium in various samples. A study by Svancara et al. (2004) described a procedure for chromium determination using a carbon paste electrode modified with surfactants, including bromides. This method highlights the use of bromide in electrochemical analysis, essential for accurate and sensitive detection of metals in different matrices (Svancara, Foret, & Vytras, 2004).
3. Material Science
Chromic bromide is also involved in material science, particularly in the study of chromic materials. Liu et al. (2020) investigated the chromic properties of coordination polymers based on a bromide-containing ligand. This research contributes to the development of materials with potential applications in various fields like electronics and photonics (Liu, Lu, Li, & Lu, 2020).
4. Atmospheric Chemistry
In atmospheric chemistry, the role of bromide, including chromic bromide, is crucial. Wofsy, McElroy, and Yung (1975) discussed the chemistry of atmospheric bromine and its implications for ozone layer depletion. Understanding bromine's atmospheric chemistry is vital for environmental protection and climate change studies (Wofsy, McElroy, & Yung, 1975).
5. Environmental Toxicology
In environmental toxicology, research by Fisher et al. (1999) examined the toxicity of bromine compounds in water, comparing them to chlorine compounds. This study is important for understanding the environmental impact and safety of using bromine-based chemicals, including chromic bromide, in various applications (Fisher, Burton, Yonkos, Turley, & Ziegler, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
tribromochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Cr/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDWIWGMKWZEPE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrBr3, Br3Cr | |
| Record name | chromium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905343 | |
| Record name | Chromium(III) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystals; [Merck Index] | |
| Record name | Chromium(III) bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Chromium bromide (CrBr3) | |
CAS RN |
10031-25-1 | |
| Record name | Chromium bromide (CrBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromic bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium bromide (CrBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium(III) bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















